molecular formula C12H11NO3S B12560181 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 143832-90-0

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-

Cat. No.: B12560181
CAS No.: 143832-90-0
M. Wt: 249.29 g/mol
InChI Key: LQCLLWWODNPCCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2,4-thiazolidinedione with an aromatic aldehyde, such as 4-methoxybenzaldehyde, in the presence of a base like piperidine . The reaction is usually carried out in a solvent like ethanol or polyethylene glycol-300 at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd/C can be employed for hydrogenation steps to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group or other positions on the ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group contributes to its unique pharmacokinetic properties and potential therapeutic applications .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLLWWODNPCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360967
Record name 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143832-90-0
Record name 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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